![molecular formula C8H14O5 B2432245 2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid CAS No. 1824131-47-6](/img/structure/B2432245.png)
2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis pathway for (2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid involves the conversion of a starting material to an intermediate, which is then further reacted to form the final product. The starting materials include 2-methylpropan-2-ol, 2-bromoacetic acid, Sodium hydroxide, Sodium borohydride, Sodium cyanoborohydride, Sodium hydride, Methyl iodide, Ethyl acetate, Methanol, and Acetic acid. The reaction steps involve various conversions and reductions, leading to the formation of the final product.Molecular Structure Analysis
The molecular weight of (2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is 190.195. The InChI Key is ZNNDGDKLQUKDGI-YFKPBYRVSA-N.Chemical Reactions Analysis
(2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid acts as an alternative energy source for the brain during periods of fasting or low carbohydrate intake. It can cross the blood-brain barrier and is metabolized by the brain to produce energy.Physical And Chemical Properties Analysis
The molecular formula of (2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid is C12H16O4 . The EC Number is 402-670-3 and the CAS number is 106797-53-9 .Applications De Recherche Scientifique
Chemical Synthesis and Compound Investigation
Nitrogenous Compounds from Deep Sea Fungus : Research by Luo, Zhou, and Liu (2018) isolated compounds including derivatives of 2,4-dioxobutanoic acid from the deep sea fungus Leptosphaeria sp. These compounds were evaluated for cytotoxic and antiviral activities, indicating a potential application in medicinal chemistry (Luo, Zhou, & Liu, 2018).
Synthesis of Analog Compounds : Kuchař et al. (1995) synthesized analogs of 4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid, demonstrating the chemical versatility of such compounds in pharmaceutical research (Kuchař et al., 1995).
Biological and Pharmacological Applications
Fluorescent Probe for Alzheimer’s Disease : A novel fluorescent probe for β-amyloids, based on 4-oxobutanoic acid derivatives, was developed by Fa et al. (2015). This probe showed high binding affinities, illustrating the compound's application in molecular diagnosis of Alzheimer's disease (Fa et al., 2015).
Inhibitors of Glycolic Acid Oxidase : Williams et al. (1983) explored 4-substituted 2,4-dioxobutanoic acids as inhibitors of glycolic acid oxidase, suggesting potential therapeutic applications in metabolic disorders (Williams et al., 1983).
Apoptosis in Lymphoid Cells : Quash et al. (1995) discovered that 4-methylthio-2-oxobutanoic acid, a derivative of 4-oxobutanoic acid, induces apoptosis in lymphoid cells, highlighting a potential role in cancer research and therapy (Quash et al., 1995).
Antioxidant Properties : Stanchev et al. (2009) investigated the antioxidant properties of 4-hydroxycoumarin derivatives, including 3-oxobutanoate, demonstrating their potential in developing antioxidative agents (Stanchev et al., 2009).
Microbial Oxidation and Enantiomer Formation : Research by Ohta and Tetsukawa (1979) and Bernardi, Cardillo, and Ghiringhelli (1984) on microbial oxidation of related compounds provides insight into the use of these compounds in stereoselective synthesis (Ohta & Tetsukawa, 1979) (Bernardi, Cardillo, & Ghiringhelli, 1984).
Material Science and Spectroscopy
Spectroscopic and Structural Analysis : Studies like those by Raju et al. (2015) provide detailed spectroscopic and structural analyses of oxobutanoic acid derivatives, contributing to the understanding of their physical and chemical properties (Raju et al., 2015).
Photolysis Research : The photolysis of methyl 2-chloro-3-oxobutanoate, as investigated by Enev et al. (1987), provides insights into the reactivity of 4-oxobutanoic acid derivatives under light exposure, relevant in photochemistry (Enev et al., 1987).
Mécanisme D'action
(2S)-2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid acts as an alternative energy source for the brain during periods of fasting or low carbohydrate intake. It can cross the blood-brain barrier and is metabolized by the brain to produce energy. It also has anti-inflammatory and antioxidant properties, which can protect the brain from damage.
Propriétés
IUPAC Name |
2-hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O5/c1-8(2,3)13-6(10)4-5(9)7(11)12/h5,9H,4H2,1-3H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNDGDKLQUKDGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432163.png)
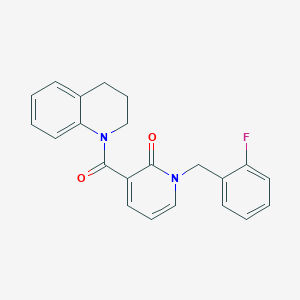
![ethyl 3-carbamoyl-2-(naphthalene-1-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate](/img/structure/B2432169.png)

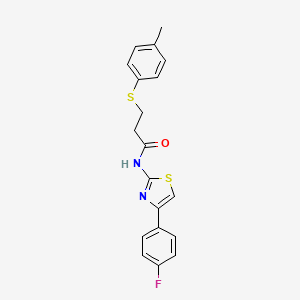
![(1-Methyl-2-oxabicyclo[2.2.1]heptan-4-yl)methanol](/img/structure/B2432178.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2432179.png)
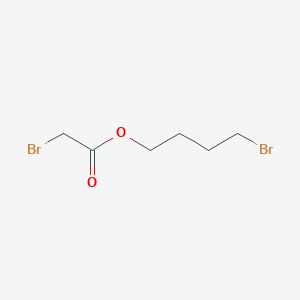
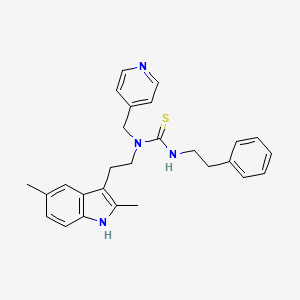
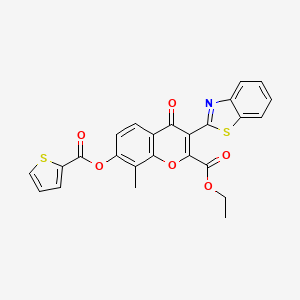
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]cyclopropanecarboxamide](/img/structure/B2432183.png)

![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2432185.png)